molecular formula C25H36ClN5O9 B11935455 Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride

Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride

Cat. No.: B11935455
M. Wt: 586.0 g/mol
InChI Key: WXFMEPPJXPGZFS-UHFFFAOYSA-N
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Description

Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride is a synthesized compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol linker with a terminal amine. This compound is primarily used in the field of PROTAC (Proteolysis Targeting Chimeras) research, where it serves as a functionalized cereblon ligand for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride involves multiple steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process includes:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in studies involving protein degradation and cellular processes.

    Medicine: Investigated for its potential therapeutic applications, particularly in targeted cancer therapies.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The compound’s mechanism of action involves the formation of a ternary complex between the cereblon ligand, the target protein, and the E3 ligase, ultimately resulting in the ubiquitination and degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

  • Thalidomide-O-amido-PEG4-C2-NH2 hydrochloride
  • Pomalidomide-PEG4-Ph-NH2
  • Lenalidomide-PEG4-Ph-NH2
  • 5-Aminothalidomide

Uniqueness

Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride is unique due to its specific structure, which includes a thalidomide-based cereblon ligand and a polyethylene glycol linker with a terminal amine. This unique structure allows for efficient binding to cereblon and effective recruitment of target proteins for degradation, making it a valuable tool in PROTAC research .

Properties

Molecular Formula

C25H36ClN5O9

Molecular Weight

586.0 g/mol

IUPAC Name

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride

InChI

InChI=1S/C25H35N5O9.ClH/c26-6-8-36-10-12-38-14-15-39-13-11-37-9-7-27-21(32)16-28-18-3-1-2-17-22(18)25(35)30(24(17)34)19-4-5-20(31)29-23(19)33;/h1-3,19,28H,4-16,26H2,(H,27,32)(H,29,31,33);1H

InChI Key

WXFMEPPJXPGZFS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCOCCOCCOCCN.Cl

Origin of Product

United States

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